2-Bromo-6-(methoxymethyl)pyridine

Cross-Coupling C-H Arylation Regioselectivity

2-Bromo-6-(methoxymethyl)pyridine (CAS 112575-15-2) is a heteroaromatic building block consisting of a pyridine core substituted with a bromine atom at the 2-position and a methoxymethyl (-CH₂OCH₃) group at the 6-position. It is a clear to pale yellow liquid with a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 112575-15-2
Cat. No. B3213737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(methoxymethyl)pyridine
CAS112575-15-2
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCOCC1=NC(=CC=C1)Br
InChIInChI=1S/C7H8BrNO/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3
InChIKeyAVRFGDUMTXKMNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(methoxymethyl)pyridine (CAS 112575-15-2): Chemical Identity and Core Features for Procurement Decisions


2-Bromo-6-(methoxymethyl)pyridine (CAS 112575-15-2) is a heteroaromatic building block consisting of a pyridine core substituted with a bromine atom at the 2-position and a methoxymethyl (-CH₂OCH₃) group at the 6-position. It is a clear to pale yellow liquid with a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol . The compound is commercially available in >97% purity and is used as a versatile intermediate in pharmaceutical and agrochemical research . The presence of the bromine atom enables participation in cross-coupling reactions (e.g., Suzuki, Sonogashira), while the methoxymethyl group provides a handle for further functionalization and modulates the electronic properties of the pyridine ring .

Why Substituting 2-Bromo-6-(methoxymethyl)pyridine with Generic 2-Bromopyridine Analogs Fails: The C6 Substituent Barrier


The reactivity and synthetic utility of 2-bromopyridines are strongly dependent on the substituent at the C6 position. Direct comparison studies have established that C6 substituents such as Br, CF₃, CH₃, CHO, and morpholine dramatically alter the outcome of palladium-catalyzed C–H bond arylations, with certain substituents providing near-quantitative yields while others fail completely [1]. The methoxymethyl (-CH₂OCH₃) group at the C6 position confers a distinct electronic and steric profile that cannot be replicated by simpler C6 substituents (e.g., methyl, methoxy, or hydroxymethyl), making 2-bromo-6-(methoxymethyl)pyridine a non-interchangeable building block in synthetic sequences where regio- and chemoselectivity are paramount [1].

Quantitative Evidence for 2-Bromo-6-(methoxymethyl)pyridine Differentiation in Procurement and Synthetic Planning


Regioselective Reactivity: C6 Methoxymethyl Group Directs Cross-Coupling Outcome

The C6 methoxymethyl substituent uniquely tunes the electronic environment of the pyridine ring, enabling efficient phosphine-free palladium-catalyzed C–H bond arylation. In a comparative study of 6-substituted 2-bromopyridines, substrates with C6 substituents such as Br, CF₃, and CH₃ exhibited widely varying yields (0% to >90%) under identical conditions, with the 6-morpholino derivative providing 95% yield while the 6-CHO analog gave only 10% [1]. The methoxymethyl group is structurally distinct from these substituents, offering an intermediate electronic influence that balances reactivity and selectivity for downstream functionalization [1].

Cross-Coupling C-H Arylation Regioselectivity

High-Yield Synthesis from Alcohol Precursor Confirms Scalable Procurement Pathway

2-Bromo-6-(methoxymethyl)pyridine is synthesized via O-methylation of (6-bromo-pyridin-2-yl)-methanol using sodium hydride and methyl iodide in anhydrous tetrahydrofuran, achieving a reported yield of 93% . This high-yielding, reproducible synthetic route ensures consistent availability and cost-effectiveness for procurement. In contrast, the direct bromination of 6-(methoxymethyl)pyridine (an alternative route) is less selective and prone to side reactions, making the alcohol O-methylation pathway the preferred commercial method .

Synthetic Methodology Process Chemistry Scalability

Distinct Physicochemical Profile Enables Predictable Handling and Formulation

2-Bromo-6-(methoxymethyl)pyridine exhibits a predicted LogP of 1.99 and a boiling point of 230.6±25.0°C at 760 mmHg, reflecting moderate lipophilicity and volatility . In comparison, the structurally similar 2-bromo-6-methylpyridine has a lower predicted LogP (~1.7) and a boiling point of 209.9°C, while 2-bromo-6-methoxypyridine has a LogP of ~1.6 and a boiling point of 206°C . The higher LogP of the methoxymethyl analog indicates enhanced organic solubility and membrane permeability, which is advantageous for applications requiring extraction or formulation in lipophilic media .

Physicochemical Properties Lipophilicity Formulation

Validated Application in Kinase Inhibitor Synthesis Demonstrates Strategic Value

2-Bromo-6-(methoxymethyl)pyridine has been explicitly disclosed as a key intermediate in the synthesis of small-molecule kinase inhibitors targeting Raf kinase (B-Raf, Raf-1, B-RafV600E) and VEGFR2 [1]. Patent literature describes its use in constructing pyridine-containing macroheterocyclic compounds that exhibit potent and selective kinase inhibition [2]. While specific IC₅₀ values for the final drug candidates are reported, the building block itself is not directly assayed for biological activity. However, the consistent appearance of this scaffold in kinase inhibitor patents—across multiple assignees and therapeutic areas—indicates its privileged status as a synthetic entry point to bioactive chemical space [1][2].

Medicinal Chemistry Kinase Inhibitors Drug Discovery

Where 2-Bromo-6-(methoxymethyl)pyridine Outperforms Generic Alternatives: Validated Procurement Scenarios


Medicinal Chemistry: Synthesis of Raf and VEGFR2 Kinase Inhibitors

2-Bromo-6-(methoxymethyl)pyridine is a documented precursor in the preparation of potent Raf kinase and VEGFR2 inhibitors. The methoxymethyl group provides a synthetic handle for further functionalization and modulates the electronic properties of the pyridine ring, which is critical for achieving the desired binding interactions with the kinase ATP pocket [1]. Procuring this specific building block ensures fidelity to the published synthetic routes and increases the likelihood of reproducing the reported biological activity [1].

Agrochemical Discovery: Construction of Pyridine-Containing Herbicides and Fungicides

The compound's ability to undergo efficient cross-coupling at the 2-position (via bromine displacement) while retaining the C6 methoxymethyl group for subsequent diversification makes it an ideal intermediate for constructing substituted pyridine cores found in modern agrochemicals [2]. The class-level evidence on C6 substituent control of regioselectivity directly supports its use in generating diverse libraries of pyridine derivatives for agrochemical screening [2].

Materials Science: Ligand Synthesis for Perovskite Nanocrystal Passivation

Closely related 2-bromo-6-substituted pyridines (e.g., 3-amino-2-bromo-6-methoxypyridine) have been successfully employed as donor-acceptor ligands to passivate perovskite nanocrystals, boosting photoluminescence quantum yield to >95% and improving LED performance [3]. The structural similarity and the presence of a tunable C6 substituent suggest that 2-bromo-6-(methoxymethyl)pyridine can serve as a precursor for designing next-generation passivation ligands for optoelectronic applications [3].

Process R&D: Reliable Scale-Up from High-Yield Synthetic Route

The documented 93% yield for the synthesis of 2-bromo-6-(methoxymethyl)pyridine from (6-bromo-pyridin-2-yl)-methanol provides a robust and scalable manufacturing pathway . For procurement teams and process chemists, this translates to predictable cost-of-goods, consistent supply, and reduced technical risk when scaling reactions from milligram to kilogram quantities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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